molecular formula C17H28N2O3 B2426536 Tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate CAS No. 2411278-01-6

Tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate

Cat. No. B2426536
CAS RN: 2411278-01-6
M. Wt: 308.422
InChI Key: LVKNRIFHWPTAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate, commonly referred to as CTAP, is a small molecule that has been used in scientific research for its ability to selectively block the mu-opioid receptor. This receptor is involved in the modulation of pain, reward, and addiction, making it a target for the development of new analgesics and treatments for substance abuse disorders. In

Mechanism of Action

CTAP acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the analgesic and rewarding effects of opioids, as well as a reduction in the development of tolerance and dependence.
Biochemical and Physiological Effects:
The use of CTAP has revealed several biochemical and physiological effects associated with the mu-opioid receptor. Studies have shown that CTAP can reduce the analgesic effects of opioids, decrease the reward associated with drug use, and reduce the development of tolerance and dependence. Additionally, CTAP has been shown to have anti-inflammatory effects, suggesting a potential role in the treatment of inflammatory pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTAP is its selectivity for the mu-opioid receptor, allowing for the specific study of this receptor without affecting other opioid receptors. Additionally, CTAP has a relatively high affinity for the mu-opioid receptor, making it a potent antagonist. However, CTAP has a relatively short half-life, limiting its use in long-term studies. Additionally, the use of CTAP in vivo can be complicated by its poor solubility and potential toxicity at high doses.

Future Directions

There are several future directions for research involving CTAP. One area of interest is the development of new analgesics and treatments for substance abuse disorders based on the selective targeting of the mu-opioid receptor. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CTAP and its potential therapeutic applications. Finally, the development of new analogs of CTAP with improved pharmacokinetic properties could expand its use in scientific research.

Synthesis Methods

The synthesis of CTAP involves several steps, starting with the preparation of the key intermediate, N-(1-prop-2-enoylpiperidin-4-yl)carbamic acid tert-butyl ester. This intermediate is then treated with cyclopropylmethylamine to form the desired product, CTAP. The overall yield of this reaction is around 20-30%, making it a relatively efficient process.

Scientific Research Applications

CTAP has been widely used in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It has been shown to selectively block the mu-opioid receptor without affecting other opioid receptors, making it a valuable tool for understanding the specific functions of this receptor. CTAP has been used in a variety of in vitro and in vivo studies, including behavioral assays, electrophysiology, and imaging techniques.

properties

IUPAC Name

tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-5-15(20)18-10-8-14(9-11-18)19(12-13-6-7-13)16(21)22-17(2,3)4/h5,13-14H,1,6-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKNRIFHWPTAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.